Thymine riboside, L-
Description
L-5-Methyluridine (CAS 1463-10-1), also known as ribothymidine, is a methylated pyrimidine nucleoside with the molecular formula C₁₀H₁₄N₂O₆ and a molecular weight of 258.23 g/mol . It is an endogenous compound found in human bodily fluids and plays critical roles in RNA biology, particularly in transfer RNA (tRNA) . Structurally, it features a methyl group at the 5-position of the uracil base (Fig. 1), distinguishing it from canonical uridine.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-AZRUVXNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26879-47-0 | |
| Record name | Thymine riboside, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026879470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THYMINE RIBOSIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MC5Y8RW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Multi-Enzyme Cascade Reaction Pathway
The enzymatic synthesis of 5-methyluridine employs a four-enzyme system comprising adenosine deaminase (ADA) , purine nucleoside phosphorylase (PUNP) , pyrimidine nucleoside phosphorylase (PYNP) , and xanthine oxidase (XOD) . Starting with adenosine, thymine, and phosphate, ADA first deaminates adenosine to inosine. PUNP and PYNP then catalyze the transglycosylation of inosine and thymine to produce 5-methyluridine and hypoxanthine. XOD subsequently oxidizes hypoxanthine to urate, shifting the reaction equilibrium toward nucleoside formation. At equilibrium, this system achieves a 74% yield of 5-methyluridine under optimized conditions (5 mM substrates, pH 7.5, 37°C).
Yield Optimization Strategies
Key parameters influencing yield include:
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Substrate Ratios : Equimolar concentrations of adenosine, thymine, and phosphate maximize ribose-1-phosphate availability for transglycosylation.
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Enzyme Stability : Immobilizing enzymes on silica-based supports enhances reusability, maintaining >90% activity over five cycles.
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Cofactor Recycling : NAD+ regeneration systems coupled with XOD reduce accumulation of inhibitory hypoxanthine.
Table 1: Enzymatic Synthesis Yield Under Varied Conditions
Chemical Synthesis Approaches
Traditional Mesylation and Alcoholysis
The European patent EP0653436B1 outlines a scalable method starting from 5-methyluridine hemihydrate. Key steps include:
Improved Process for d4T Precursor Synthesis
This method integrates N-methylmorpholine (NMM) as a base to neutralize HCl byproducts, preventing side reactions. The reaction mixture is filtered to remove NMM hydrochloride, and the filtrate is precipitated in cold water to isolate 5-methyluridine with minimal impurities.
Table 2: Chemical Synthesis Parameters and Outcomes
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Mesylation | Mesyl chloride | Acetone | 45–50 | 97 |
| Precipitation | Water | – | 10–15 | 95 |
| Recrystallization | Methanol-water | – | 60 | 99 |
Optimization of Emulsion Layer Treatment
Challenges in Conventional Processes
During 5-methyluridine synthesis, emulsion layers form due to incomplete phase separation between organic solvents (e.g., dichloromethane) and aqueous hydrolysates containing 5-methyl-2',3',5'-O-triacetyl-β-D-ribose uridine. Traditional methods require anhydrous magnesium sulfate and diatomite for drying, complicating purification and increasing costs.
Novel Alcoholysis-Crystallization Protocol
The Chinese patent CN102180925A introduces a streamlined process:
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Solvent Recovery : Vacuum-concentrate emulsion layers to recover dichloromethane.
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Alcoholysis : Treat dried residues with methanol or ethanol (5–15 vol) under basic conditions (pH 8–11) to deacetylate intermediates.
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Crystallization : Adjust pH to 2–4 and cool to 0–10°C, yielding 5-methyluridine with 99% purity.
Table 3: Emulsion Layer Treatment Efficiency
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Yield Improvement (%) | – | 1.5 |
| Solvent Recovery (%) | 70 | 95 |
| Heavy Metals (ppm) | ≤20 | ≤10 |
Comparative Analysis of Preparation Methods
Enzymatic vs. Chemical Synthesis
Chemical Reactions Analysis
Nucleophilic Reactions
Hydrazine reacts with uridine through a nucleophilic addition, primarily at the C6 position . This reaction leads to the destruction of uridine, while pseudouridine remains intact .
The reaction mechanism involves hydrazine attacking the C6 of uridine, resulting in the cleavage of a pyrazolone molecule . The remaining urea–ribose moiety is lighter than uridine by 52 Da .
C-C Bond Formation
Reactions of 5-halogenouracil and uridine derivatives with active methylene compounds under basic conditions yield diverse C-C bond formation products . These reactions can occur regioselectively at the 5- and 6-positions of uracil and uridine derivatives .
Three different types of reactions can occur:
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Regioselective C-C bond formation at the 5- and 6-positions of uracil and uridine derivatives .
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Formation of fused heterocycle derivatives such as 2,4-diazabicyclo[4.1.0]heptane and 2,4-diazabicyclo-[4.1.0]nonane via dual C-C bond formations at both the 5- and 6-positions .
Diastereoselective Osmylation
The reaction of osmium tetroxide–bipyridine complex with pyrimidines in RNA has been investigated, particularly concerning the diastereotopic 5–6 double bond . This leads to the formation of two diastereomers and has been used to label thymidine and 5-methylcytosine in DNA .
The diastereoselectivity changes within an RNA pentanucleotide, leading to an almost complete loss of selectivity toward 5-methylcytosine, while 5-methyluridine remains more reactive than canonical pyrimidines .
Predicting m5U Modification Sites
Computational methods, such as m5U-GEPred, combine sequence characteristics and graph embedding-based information for identifying 5-methyluridine (m5U) modification sites in RNAs . These methods extract global information from training data to complement local information represented by conventional sequence features .
m5U-GEPred Performance
| Feature | Performance Improvement |
|---|---|
| Sequence-based features | Enhanced |
| Graph embedding information | Enhanced |
These methods can serve as a useful alternative for m5U identification, achieving reasonable improvements in prediction performance compared to state-of-the-art models .
Role of m5U in RNA Stability
5-methyluridine (m5U) plays a significant role in RNA stability, transcription, and translation . It contributes positively to the stability of RNA structures, enhancing their function by modifying base stacking and shaping secondary structures . The presence of m5U modification may be associated with virus replication, antiviral immunity, and the development of certain diseases .
Scientific Research Applications
Role in RNA Modifications
L-5-Methyluridine is one of the most prevalent modifications found in RNA molecules, particularly in transfer RNA (tRNA) and messenger RNA (mRNA). Its presence is crucial for maintaining the structural integrity and functionality of these RNA types, which are essential for protein synthesis.
Key Findings:
- m5U modifications are vital for the stability and proper functioning of tRNA, influencing translation accuracy and efficiency .
- The identification of m5U sites has been enhanced through advanced computational models, such as m5U-GEPred and RNADSN, which utilize deep learning techniques to predict m5U modification sites across different species .
Gene Expression and Regulation
Research indicates that m5U plays a significant role in gene expression regulation. Its modification can influence the stability of RNA transcripts, thereby affecting protein synthesis rates.
Applications:
- Self-amplifying RNA (saRNA) platforms utilizing modified nucleotides like m5U have shown improved expression levels and immunogenicity in vivo, making them promising candidates for vaccine development .
- Studies have demonstrated that saRNA containing m5U leads to more prolonged gene expression compared to those with unmodified nucleotides .
Therapeutic Potential
Given its role in RNA stability and gene expression, m5U has potential therapeutic applications, particularly in the fields of oncology and virology.
Case Studies:
- Research has linked m5U modifications to the development of diseases such as breast cancer and systemic lupus erythematosus, suggesting that targeting m5U pathways may offer new therapeutic strategies .
- In antiviral research, m5U modifications have been associated with enhanced antiviral immunity and virus replication control, indicating a potential role in developing antiviral therapies .
Computational Tools for Identification
The identification of m5U sites has been significantly advanced through various computational tools that leverage machine learning algorithms.
| Tool Name | Description | Performance Metrics |
|---|---|---|
| m5U-GEPred | Combines sequence characteristics with graph embedding for accurate prediction of m5U sites. | AUROC: 0.984 (human), 0.985 (yeast) |
| RNADSN | A transfer learning approach enhancing prediction accuracy for mRNA m5U sites. | AUC: 0.9422; AP: 0.7855 |
| Deep-m5U | Utilizes deep learning to improve prediction of m5U modifications across datasets. | Accuracy: 91.47% (training), 95.86% (testing) |
These tools not only enhance our understanding of m5U's biological functions but also facilitate the discovery of new therapeutic targets by accurately mapping modification sites across various RNA types.
Mechanism of Action
The mechanism of action of L-5-Methyluridine involves its modification at position U54 of tRNAs, catalyzed by the methyltransferase Trm2 . In mammals, the enzymes TRMT2A and TRMT2B are responsible for the majority of 5-methyluridine present in human RNA . These enzymes target U54 of cytosolic tRNAs, and their activity is crucial for the stability and function of tRNA molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
2'-O-Methyluridine
Structural Difference : Methylation occurs at the 2'-hydroxyl group of the ribose sugar rather than the uracil base.
Functional Impact :
- Confers nuclease resistance to RNA, similar to L-5-Methyluridine .
- Alters RNA secondary structure and thermal stability due to steric hindrance at the sugar moiety .
Applications : Used in antisense oligonucleotides and siRNA to improve metabolic stability .
5-Methylaminomethyluridine (mnm⁵U)
Structural Difference: Features a methylaminomethyl group at the 5-position of uracil. Functional Impact:
N-Methyluridine
Structural Difference : Methylation occurs at the N3 position of uracil instead of C4.
Functional Impact :
- Disrupts hydrogen bonding, reducing base-pairing fidelity compared to L-5-Methyluridine .
- Historically studied for its impact on nucleoside chemical reactivity (e.g., tritylation and mesylation) .
2-Thiouridine Derivatives (xm⁵s²U)
Structural Difference : Incorporates a sulfur atom at the 2-position of uracil, often combined with 5-methylation.
Functional Impact :
- Increases thermal stability of tRNA through enhanced base stacking .
- Alters codon-anticodon interactions, unlike L-5-Methyluridine, which primarily affects tRNA structure .
5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine
Structural Difference : Combines 5-methylation, 2'-O-methylation, and a 5'-azido group.
Functional Impact :
- Enables click chemistry applications (e.g., RNA labeling) due to the azide moiety, a feature absent in L-5-Methyluridine .
- Explored in antiviral drug development for its dual modifications enhancing metabolic stability .
Comparative Data Table
Biological Activity
L-5-Methyluridine (m5U) is a non-canonical nucleoside that plays significant roles in RNA biology, particularly in the modification of tRNA and mRNA. This article explores the biological activity of m5U, focusing on its mechanisms of action, implications for gene expression, and potential therapeutic applications.
Overview of L-5-Methyluridine
L-5-Methyluridine is a methylated form of uridine found in various RNA molecules, including tRNA, rRNA, and mRNA. The methylation occurs at the 5th carbon position of the uridine base, which influences RNA structure and function. This modification is catalyzed by specific methyltransferases, such as TRMT2A in humans and Trm2 in yeast.
1. tRNA Modification and Translation
One of the primary roles of m5U is its involvement in tRNA maturation and protein synthesis. Research indicates that the presence of m5U at position U54 in tRNA enhances the stability and functionality of the tRNA molecule. It has been shown that cells deficient in m5U exhibit altered tRNA profiles and are less sensitive to translation inhibitors, suggesting that m5U is crucial for efficient ribosome translocation during protein synthesis .
Table 1: Effects of m5U on tRNA Functionality
| Modification | Effect on tRNA | Impact on Translation |
|---|---|---|
| m5U54 | Enhances stability | Increases efficiency |
| No m5U54 | Reduced stability | Decreased efficiency |
2. Gene Expression Regulation
The incorporation of m5U into mRNAs has been linked to altered gene expression profiles. Studies have demonstrated that m5U modifications can affect the stability and translation efficiency of mRNAs, impacting cellular responses to stress and other stimuli . For instance, in the presence of antibiotics like hygromycin B, cells with altered m5U levels show differential growth patterns compared to wild-type cells, indicating a regulatory role for this modification under stress conditions .
Case Study 1: Cancer Research
Recent studies have highlighted the role of m5U in cancer biology. For example, alterations in m5U modification patterns have been associated with breast cancer progression. The presence of specific methylation patterns can influence cellular proliferation and apoptosis pathways, suggesting potential targets for therapeutic intervention .
Case Study 2: Autoimmune Disorders
Research has also explored the implications of m5U in autoimmune diseases such as systemic lupus erythematosus (SLE). The modification's role in regulating immune responses indicates that it could be a biomarker for disease activity or a target for novel treatments .
Research Findings
Recent studies utilizing advanced techniques such as FICC-Seq have provided insights into the distribution and functional significance of m5U across different RNA species. These findings emphasize the importance of m5U not only in structural integrity but also in functional modulation during cellular stress responses .
Table 2: Summary of Research Findings on m5U
| Study Focus | Key Findings | Implications |
|---|---|---|
| Translation | m5U enhances ribosome translocation | Improved protein synthesis |
| Gene Expression | Alters stability and translation efficiency | Potential therapeutic target |
| Cancer Biology | Linked to breast cancer progression | Biomarker for diagnosis |
| Autoimmunity | Modulates immune responses | Target for treatment strategies |
Q & A
Q. What are the established methods for synthesizing L-5-Methyluridine, and how can researchers ensure reproducibility?
To synthesize L-5-Methyluridine, methodologies typically involve protecting-group strategies for ribose hydroxyls, regioselective methylation at the 5-position of uridine, and deprotection under controlled conditions. Reproducibility hinges on documenting reaction parameters (temperature, solvent purity, catalyst loading) and validating intermediates via NMR or mass spectrometry. Detailed protocols should align with guidelines for experimental transparency, such as including step-by-step procedures and raw spectral data in supplementary materials .
Q. How is L-5-Methyluridine characterized using spectroscopic and chromatographic techniques?
Characterization requires a combination of H/C NMR to confirm methylation position and stereochemistry, HPLC for purity assessment (>95%), and high-resolution mass spectrometry (HRMS) for molecular weight verification. Researchers should adhere to standardized reporting practices, such as specifying instrument models, solvent systems, and calibration protocols to enable cross-lab validation .
Q. What biological roles of L-5-Methyluridine are supported by current evidence, and how can these be experimentally validated?
L-5-Methyluridine is implicated in RNA modification processes, particularly in tRNA stability and translational fidelity. Validation involves knockout/knockdown studies of methyltransferases in model organisms, coupled with LC-MS/MS quantification of nucleotide modifications. Researchers must include negative controls (e.g., unmodified uridine) and statistical analysis of biological replicates to mitigate variability .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing L-5-Methyluridine synthesis yield while minimizing side products?
Advanced optimization requires factorial design experiments to test variables like reaction time, temperature, and catalyst ratios. Researchers should employ kinetic monitoring (e.g., in situ IR spectroscopy) to identify rate-limiting steps and side reactions. Data analysis tools (ANOVA, response surface methodology) can model optimal conditions, with validation through scaled-up trials .
Q. How can researchers resolve contradictions in reported bioactivity data of L-5-Methyluridine across different studies?
Contradictions may arise from differences in cell lines, assay conditions, or metabolite interference. A systematic meta-analysis should compare methodologies, including buffer composition, incubation times, and detection limits. Researchers must perform dose-response curves under standardized conditions and validate findings using orthogonal assays (e.g., radiolabeled uptake studies vs. fluorescence-based detection) .
Q. What computational strategies are effective for modeling L-5-Methyluridine's interactions with RNA-modifying enzymes?
Molecular dynamics (MD) simulations with force fields (e.g., AMBER) can predict binding affinities and conformational changes. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are useful for studying methyl transfer mechanisms. Researchers should validate models against crystallographic data and mutagenesis experiments, ensuring alignment with thermodynamic parameters (ΔG, k) .
Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate the systemic impact of L-5-Methyluridine in cellular pathways?
Integrative analysis requires synchronized RNA-seq (to identify methylation-dependent transcripts) and metabolomic profiling (to track nucleotide pools). Researchers should use pathway enrichment tools (e.g., KEGG, GO) and correlation networks to link L-5-Methyluridine levels to phenotypic outcomes. Data must be deposited in public repositories (e.g., GEO, MetaboLights) for reproducibility .
Methodological Guidelines
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw chromatograms, spectral peaks, and statistical code in supplementary materials .
- Ethical Practices : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and waste disposal .
- Literature Synthesis : Use systematic review frameworks (e.g., PRISMA) to map knowledge gaps and avoid citation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
